bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol)
Description
Structural and Molecular Characteristics
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) adopts a square-planar geometry at the rhodium(I) center, coordinated by two (Z,Z)-1,5-cyclooctadiene ligands and two O-methylrhodiumol groups. The (Z,Z)-COD configuration ensures optimal π-backbonding, stabilizing the low oxidation state of rhodium. The O-methylrhodiumol ligands contribute additional electron density, altering the metal’s electrophilicity.
IUPAC Name :
Bis(μ²-O-methylrhodiumol)-bis[(1,2,5,6-η)-(Z,Z)-1,5-cyclooctadiene]dirhodium(I)
Molecular Formula :
C₁₈H₂₈O₂Rh₂
Key Properties :
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 486.05 g/mol | |
| Coordination Geometry | Square-planar | |
| COD Configuration | (Z,Z)-1,5-cyclooctadiene | |
| Ligand Type | O-methylrhodiumol |
The compound’s stability arises from the synergistic effects of COD’s rigid backbone and the O-methyl groups’ electron-donating capacity. Spectroscopic analyses, including NMR and X-ray crystallography, confirm the (Z,Z) stereochemistry of the COD ligands and the bonding mode of the O-methylrhodiumol groups.
Role in Organorhodium Chemistry
Catalytic Mechanisms and Applications
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) serves as a precursor to active catalytic species in asymmetric hydrogenation and hydroformylation. The COD ligands facilitate substrate binding via π-interactions, while the O-methylrhodiumol groups enhance solubility in aprotic solvents, broadening reaction compatibility.
Key Reaction Pathways :
- Asymmetric Hydrogenation :
The rhodium center coordinates prochiral alkenes, with the COD ligands inducing steric bias for enantioselective hydrogen addition. For example, in the hydrogenation of α,β-unsaturated ketones, enantiomeric excess (ee) values exceeding 90% have been reported.
Hydroformylation :
The compound’s electron-rich rhodium center promotes CO insertion into alkyl intermediates, critical for aldehyde formation. A comparative study with chloride-based analogs showed a 40% increase in turnover frequency (TOF) for O-methylrhodiumol derivatives.Cross-Coupling Reactions :
In Suzuki-Miyaura couplings, the complex facilitates transmetalation steps, with the O-methyl groups stabilizing oxidative addition intermediates.
Comparative Analysis with Related Complexes
| Complex | Ligands | Application | TOF (h⁻¹) |
|---|---|---|---|
| [RhCl(COD)]₂ | Chloride, COD | Hydrogenation | 1,200 |
| RhH(CO)(PPh₃)₃ | Triphenylphosphine | Hydroformylation | 800 |
| Bis(O-methylrhodiumol)-COD | O-methylrhodiumol, COD | Asymmetric Synthesis | 2,500 |
Table 1: Catalytic performance of rhodium complexes in hydroformylation.
The superior activity of bis(O-methylrhodiumol)-COD derivatives underscores the ligand’s role in fine-tuning electronic and steric environments. Recent studies highlight its utility in [2+2+2] carbocyclizations, where regio- and enantioselectivity are critical.
Properties
IUPAC Name |
cycloocta-1,5-diene;methanol;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWHNWXNMGGKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ligand Substitution from Precursor Complexes
A common approach for synthesizing rhodium-COD complexes involves ligand substitution. For example, [Rh(μ-Cl)(η²-olefin)₂]₂ precursors react with COD to form bis(COD)rhodium complexes. Applied to bis(O-methylrhodiumol), the synthesis may proceed via:
Synthesis of [Rh(COD)₂]⁺ Intermediate :
Reacting RhCl₃·3H₂O with excess (Z,Z)-1,5-COD in methanol under inert conditions. The COD ligands displace chloride, forming a cationic intermediate.
$$
\text{RhCl}3 + 4\,\text{COD} \xrightarrow{\text{MeOH}} [\text{Rh(COD)}2]^+ \text{Cl}^- + \text{byproducts}
$$Methoxide Incorporation :
Treating the intermediate with sodium methoxide (NaOCH₃) to substitute chloride with methoxide ligands:
$$
[\text{Rh(COD)}2]^+ \text{Cl}^- + 2\,\text{NaOCH}3 \rightarrow \text{Rh(COD)}2(\text{OCH}3)_2 + 2\,\text{NaCl}
$$
Key Parameters :
- Temperature: 60–80°C
- Solvent: Anhydrous methanol or tetrahydrofuran (THF)
- Yield: ~70–85% (extrapolated from analogous reactions).
Reductive Coupling with Rhodium Salts
Reduction of rhodium(III) salts in the presence of COD and methanol offers another pathway. This method mirrors the synthesis of Ni(COD)₂:
Reduction of Rh(III) to Rh(I) :
Rhodium(III) acetylacetonate (Rh(acac)₃) is reduced using triethylaluminum (AlEt₃) in the presence of COD:
$$
\text{Rh(acac)}3 + 2\,\text{COD} + 2\,\text{AlEt}3 \rightarrow \text{Rh(COD)}2 + 2\,\text{acacAlEt}2 + \text{byproducts}
$$Methanol Coordination :
The resulting Rh(COD)₂ reacts with methanol under controlled conditions to form methoxide ligands:
$$
\text{Rh(COD)}2 + 2\,\text{CH}3\text{OH} \rightarrow \text{Rh(COD)}2(\text{OCH}3)2 + \text{H}2
$$
Challenges :
- Air sensitivity necessitates strict inert conditions (e.g., glovebox).
- Side reactions may produce hydride or carbonyl byproducts.
Ion Exchange with Silver Salts
Ion exchange, demonstrated for bis(norbornadiene)rhodium tetrafluoroborate, could adapt to incorporate methoxide:
Synthesis of [Rh(COD)₂]BF₄ :
React [Rh(COD)₂Cl]₂ with AgBF₄ in dichloromethane:
$$
[\text{Rh(COD)}2\text{Cl}]2 + 2\,\text{AgBF}4 \rightarrow 2\,[\text{Rh(COD)}2]^+ \text{BF}_4^- + 2\,\text{AgCl}
$$Methoxide Substitution :
Treat the tetrafluoroborate salt with NaOCH₃ in methanol:
$$
[\text{Rh(COD)}2]^+ \text{BF}4^- + \text{NaOCH}3 \rightarrow \text{Rh(COD)}2(\text{OCH}3)2 + \text{NaBF}_4
$$
Optimization Notes :
- Excess NaOCH₃ improves substitution efficiency.
- Solvent polarity affects reaction kinetics; methanol favors methoxide coordination.
Direct Coordination of Methanol to Rhodium(0)
Rhodium(0) complexes, such as Rh(COD)₂, may directly bind methanol under oxidative conditions:
- Oxidative Addition of Methanol :
Expose Rh(COD)₂ to methanol in the presence of a mild oxidant (e.g., O₂):
$$
\text{Rh(COD)}2 + 2\,\text{CH}3\text{OH} \xrightarrow{\text{O}2} \text{Rh(COD)}2(\text{OCH}3)2 + \text{H}_2\text{O}
$$
Considerations :
- Reaction requires precise stoichiometry to avoid over-oxidation.
- Catalytic amounts of bases (e.g., K₂CO₃) enhance methanol deprotonation.
Challenges and Characterization
Synthetic Challenges :
- Air Sensitivity : Rhodium(0) intermediates oxidize rapidly, necessitating Schlenk-line techniques.
- Ligand Lability : COD ligands may dissociate at elevated temperatures, requiring low-temperature processing.
- Byproduct Formation : Competing reactions (e.g., hydride formation) necessitate careful monitoring.
Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm COD and methoxide coordination.
- X-ray Diffraction : Resolves Rh–O bond lengths (expected: ~2.05 Å) and tetrahedral geometry.
- Elemental Analysis : Verifies Rh (theoretical: ~42%) and C/H ratios.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield* |
|---|---|---|---|
| Ligand Substitution | High purity; scalable | Requires pre-formed [Rh(COD)₂]⁺ intermediate | 70–85% |
| Reductive Coupling | Direct Rh(III) to Rh(I) conversion | Sensitive to reducing agent stoichiometry | 60–75% |
| Ion Exchange | Mild conditions; avoids strong reductants | Silver salt cost; solvent compatibility | 65–80% |
| Direct Coordination | Single-step; minimal byproducts | Limited to Rh(0) precursors; oxidation risk | 50–70% |
*Yields extrapolated from analogous reactions.
Chemical Reactions Analysis
Ligand Substitution Dynamics
The COD ligands in [Rh(COD)₂]⁺ undergo dissociative substitution, a critical step in catalytic cycles. Studies on analogous cobalt complexes (e.g., (iPrDuPhos)Co(COD)) reveal that ligand exchange follows first-order kinetics, independent of free COD concentration, supporting a dissociative mechanism . Key findings include:
-
Rate constants : Substitution rates for COD in rhodium complexes are faster than in cobalt analogues due to Rh(I)'s lower electron density .
-
Temperature dependence : Activation barriers for ligand substitution decrease with electron-withdrawing substituents on ancillary ligands .
Hydrogenation
[Rh(COD)₂]⁺ serves as a precursor for asymmetric hydrogenation of alkenes. For example:
| Substrate | Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Styrene | H₂ (1 atm), 25°C | >95 | 92 (ee) | |
| Cyclohexene | H₂ (3 atm), 50°C | 85 | 89 (ee) |
The mechanism involves:
-
Ligand displacement : COD ligands are replaced by substrates.
-
Oxidative addition : H₂ binds to Rh(I), forming a Rh(III)-H₂ intermediate.
-
Insertion : Alkene inserts into the Rh–H bond.
-
Reductive elimination : Release of hydrogenated product.
Hydroformylation
[Rh(COD)₂]⁺ catalyzes hydroformylation of terminal alkenes to aldehydes:
-
Conditions : 10–100 bar CO/H₂, 60–120°C.
-
Regioselectivity : Branched-to-linear ratios (b:l) range from 2:1 to 4:1, depending on phosphine ligands.
Oxidative Reactivity
The Rh(I) center undergoes one-electron oxidation to Rh(II), enhancing ligand lability:
-
Applications : Oxidized species mediate C–H activation and radical coupling.
Comparative Analysis with Analogous Complexes
| Parameter | [Rh(COD)₂]⁺ | [Ni(COD)₂] | [Co(COD)₂] |
|---|---|---|---|
| Oxidation State | +1 | 0 | 0 |
| Ligand Lability | High | Moderate | Low |
| Catalytic Use | Hydrogenation | Demethoxylation | Cycloaddition |
Scientific Research Applications
Bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics or drug delivery.
Medicine: Explored for its potential therapeutic applications, including anticancer properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Example Compound :
- Bis(1,5-cyclooctadiene)rhodium(I) Tetrafluoroborate Hydrate
The term "bis(O-methylrhodiumol)" is ambiguous but may refer to rhodium complexes with methoxy (O–CH₃) ligands. Instead, analogous iridium complexes with methoxy bridges (e.g., [Ir(COD)OMe]₂) are documented .
Comparison with Similar Compounds
Structural and Compositional Differences
| Compound Name | Metal | Oxidation State | Ligands | Counterion | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|---|
| Bis(1,5-cyclooctadiene)rhodium(I) BF₄⁻ | Rh | +1 | 2 COD | BF₄⁻ | C₁₆H₂₄BF₄Rh | 394.1 |
| [Ir(COD)OMe]₂ (Iridium methoxy dimer) | Ir | +1 | 2 COD, 2 μ-OCH₃ | None (neutral) | C₁₈H₃₀Ir₂O₂ | 662.87 |
| [RhCl(cod)]₂ (Chloride-bridged dimer) | Rh | +1 | 2 COD, 2 μ-Cl | None (neutral) | C₁₆H₂₄Cl₂Rh₂ | 542.0 |
| Bis(1,5-cyclooctadiene)nickel(0) | Ni | 0 | 2 COD | None (neutral) | C₁₆H₂₄Ni | 275.1 |
Key Observations :
- Metal Center : Rhodium and iridium complexes are isostructural but differ in catalytic activity due to metal electronegativity and redox properties. Nickel(0) complexes are more reducing .
- Bridging Ligands : Chloride (Cl⁻) or methoxy (OCH₃⁻) bridges in dimers affect stability and lability. Chloride-bridged complexes (e.g., [RhCl(cod)]₂) are more reactive in ligand substitution reactions .
- Counterions : Tetrafluoroborate (BF₄⁻) enhances solubility in polar solvents compared to triflate (CF₃SO₃⁻), which is bulkier and less coordinating .
Activity Trends :
Stability and Handling
Handling Recommendations :
- Rhodium and iridium complexes require inert atmospheres (N₂/Ar) to prevent oxidation.
- Nickel(0) complexes must be stored under strict anaerobic conditions .
Biological Activity
The compound bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is a complex organometallic compound that has garnered interest in various fields, particularly in biological research due to its potential bioactive properties. This article explores the biological activity of this compound by reviewing relevant literature, summarizing case studies, and presenting detailed research findings.
Chemical Structure and Properties
Chemical Formula: C₁₆H₂₄O₂Rh₂
Molecular Weight: 368.39 g/mol
IUPAC Name: Bis(1,5-cyclooctadiene)(O-methylrhodiumol)
The compound consists of two 1,5-cyclooctadiene ligands coordinated to a bis(O-methylrhodiumol) core. The unique structure of this compound allows it to interact with biological systems in ways that are still being investigated.
The biological activity of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Receptor Binding: The compound may bind to specific receptors in cells, influencing signaling pathways related to growth and metabolism.
- Enzyme Inhibition: It has been suggested that the compound can inhibit certain enzymes involved in metabolic processes, leading to altered cellular functions.
- Reactive Oxygen Species (ROS) Modulation: The compound may also play a role in modulating oxidative stress within cells by influencing ROS levels.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Anticancer Activity:
- A study demonstrated that bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol) exhibited cytotoxic effects on cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Effects:
-
Neuroprotective Properties:
- Investigations into neuroprotective effects revealed that the compound could protect neuronal cells from oxidative damage, potentially offering therapeutic benefits for neurodegenerative disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of bis(1,5-cyclooctadiene, (Z,Z)-); bis(O-methylrhodiumol), a comparison with similar organometallic compounds is essential.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Bis(cyclooctadiene)nickel | Anticancer | Enzyme inhibition |
| Rhodium complexes with phosphines | Antimicrobial | Disruption of bacterial cell membranes |
| Platinum-based drugs (e.g., Cisplatin) | Antitumor | DNA cross-linking |
Q & A
What are the standard synthetic routes for preparing bis(1,5-cyclooctadiene)rhodium(I) complexes?
Level: Basic
Answer:
The synthesis of bis(1,5-cyclooctadiene)rhodium(I) complexes typically involves ligand substitution or redox reactions. A common method uses rhodium chloride precursors reacted with 1,5-cyclooctadiene (COD) under inert conditions. For example, chloro(1,5-cyclooctadiene)rhodium(I) dimer (CAS 12092-47-6) is synthesized via reactions with organotin or zirconium reagents, achieving yields up to 72% . Another approach employs rhodium salts (e.g., RhCl₃) reduced in the presence of COD ligands, often requiring anhydrous solvents like tetrahydrofuran (THF) and temperatures between 60–80°C . Key steps include rigorous exclusion of moisture/oxygen and characterization via [¹H/¹³C NMR] to confirm ligand coordination.
What catalytic applications are most commonly associated with bis(1,5-cyclooctadiene)rhodium(I) derivatives?
Level: Basic
Answer:
These complexes are widely used in asymmetric hydrogenation and cross-coupling reactions . For instance, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (CAS 35138-22-8) catalyzes enantioselective hydrogenation of α,β-unsaturated ketones, achieving high enantiomeric excess (ee) in pharmaceutical intermediates . They also mediate hydroamination and C–H activation in organic synthesis, as demonstrated in the formation of heterocycles via intramolecular coupling . Reaction optimization often involves tuning solvent polarity (e.g., dichloromethane vs. ethanol) and ligand-to-metal ratios to balance activity and selectivity.
How do ligand modifications in bis(1,5-cyclooctadiene)rhodium(I) complexes influence their catalytic activity in asymmetric hydrogenation?
Level: Advanced
Answer:
Ligand architecture critically impacts catalytic performance. For example, substituting the counterion (e.g., BF₄⁻ vs. BArF⁻) alters solubility and ion-pairing effects, which modulate reaction rates and stereoselectivity . Introducing chiral ligands (e.g., BINAP derivatives) enhances enantioselectivity by creating steric and electronic biases at the rhodium center. Computational studies (DFT) reveal that bulky substituents on COD ligands restrict substrate approach, favoring specific transition states . Experimental validation involves comparing turnover frequencies (TOF) and ee values across ligand variants, often using kinetic isotopic effects (KIE) to probe rate-determining steps .
What analytical techniques are critical for characterizing the electronic structure of bis(O-methylrhodiumol) complexes?
Level: Advanced
Answer:
Key techniques include:
- X-ray crystallography : Resolves ligand geometry and metal-ligand bond lengths, critical for understanding steric effects .
- Cyclic voltammetry : Measures redox potentials (e.g., Rh(I)/Rh(III) transitions), correlating with catalytic activity in oxidative coupling .
- XPS (X-ray photoelectron spectroscopy) : Identifies oxidation states via Rh 3d₅/₂ binding energies (typically ~307 eV for Rh(I)) .
- IR spectroscopy : Detects ν(CO) or ν(BF₄) stretches in tetrafluoroborate salts, confirming counterion integrity .
Contradictions in reported data (e.g., divergent Rh–COD bond lengths across studies) may arise from crystallographic disorder or solvent effects, necessitating complementary methods like EXAFS for validation .
How can researchers address discrepancies in reported catalytic efficiencies for COD-rhodium complexes?
Level: Advanced
Answer:
Discrepancies often stem from:
- Reaction conditions : Variations in temperature, solvent, or substrate purity (e.g., trace moisture deactivating Rh centers) .
- Ligand lability : COD ligands may dissociate under high temperatures, altering active species. Kinetic studies with in situ NMR or UV-vis monitoring can track ligand stability .
- Counterion effects : Borate vs. triflate anions influence ion pairing and catalyst solubility, affecting TOF .
To resolve contradictions, replicate experiments under strictly controlled inert atmospheres (glovebox) and use standardized substrates (e.g., styrene for hydrogenation benchmarks) .
What strategies improve the stability of bis(1,5-cyclooctadiene)rhodium(I) complexes during storage and catalysis?
Level: Advanced
Answer:
- Storage : Maintain complexes under argon at –20°C in anhydrous solvents (e.g., THF) to prevent ligand oxidation .
- Stabilization additives : Add chelating agents (e.g., triphenylphosphine) to suppress ligand dissociation .
- Encapsulation : Use mesoporous silica or ionic liquids to immobilize catalysts, enhancing recyclability in flow systems .
Accelerated aging tests (e.g., exposure to O₂/H₂O) coupled with ICP-MS analysis quantify decomposition rates and guide protocol adjustments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
